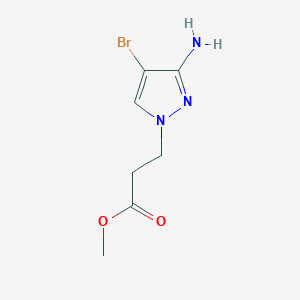

Methyl 3-(3-amino-4-bromo-1h-pyrazol-1-yl)propanoate

Description

Properties

Molecular Formula |

C7H10BrN3O2 |

|---|---|

Molecular Weight |

248.08 g/mol |

IUPAC Name |

methyl 3-(3-amino-4-bromopyrazol-1-yl)propanoate |

InChI |

InChI=1S/C7H10BrN3O2/c1-13-6(12)2-3-11-4-5(8)7(9)10-11/h4H,2-3H2,1H3,(H2,9,10) |

InChI Key |

BXGARYYSUOJIMQ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CCN1C=C(C(=N1)N)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The primary synthetic approach to this compound involves the nucleophilic substitution or cyclization reaction of 3-amino-4-bromo-1H-pyrazole with methyl acrylate or methyl propanoate esters under basic conditions. The reaction typically proceeds as follows:

- Starting Materials: 3-amino-4-bromo-1H-pyrazole and methyl acrylate or methyl propanoate derivatives.

- Reaction Medium: Common solvents include ethanol, methanol, or dry toluene.

- Base Catalysts: Sodium hydroxide, potassium carbonate, or triethylamine are used to facilitate cyclization or nucleophilic substitution.

- Temperature: Reactions are conducted generally between −20°C to room temperature or slightly elevated temperatures (up to 65°C for hydrolysis steps in related syntheses).

- Reaction Time: Typically ranges from several hours (6–10 hours) depending on conditions and scale.

This method yields the target compound via the formation of the pyrazole ring attached to the propanoate ester moiety through nucleophilic attack and ring closure.

Industrial Scale and Optimization

Industrial synthesis adapts the laboratory methods to continuous flow reactors and optimized reaction parameters to improve yield and purity. Key steps include:

- Continuous Flow Synthesis: Enhances reaction control, heat transfer, and scalability.

- Purification: Recrystallization from solvents such as 2-propanol or ethyl acetate/hexane mixtures and chromatographic techniques (e.g., column chromatography using ethyl acetate/hexane 1:4) are employed.

- Yield Optimization: Controlled stoichiometry, solvent polarity, and temperature regulation improve yields, often reaching above 80% in optimized processes.

- Purity Validation: High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) confirm purity levels above 95%.

Related Synthetic Approaches from Patent Literature

A related synthetic strategy, although focused on a structurally analogous compound (a ruxolitinib intermediate), provides insights into asymmetric Michael addition reactions involving 4-bromo-1H-pyrazoles and cyanoacrylate esters catalyzed by chiral squaric acid amide catalysts. This involves:

- Reaction of 4-bromo-1H-pyrazole with cyanoacrylate esters in dry toluene at low temperatures (−70°C to 0°C).

- Subsequent hydrolysis and decarboxylation steps under basic and acidic conditions.

- Purification by recrystallization from hexane yielding high enantiomeric excess and good yields (~82%).

While this method targets a different substitution pattern, it underscores the versatility of bromopyrazole chemistry and the importance of catalyst and temperature control in pyrazole functionalization.

Analytical Characterization and Purity Assessment

Spectroscopic Techniques

Nuclear Magnetic Resonance (NMR):

- Pyrazole ring protons appear at δ 7.5–8.5 ppm (aromatic region).

- Methyl ester protons resonate at δ 3.6–3.8 ppm (singlet, 3H).

- Propanoate chain methylene protons show signals at δ 2.5–3.2 ppm.

- The amino group (NH2) can be observed as a broad singlet around δ 5.0–6.0 ppm.

-

- Ester carbonyl (C=O) stretch near 1700 cm⁻¹.

- N-H stretch of amine groups around 3400 cm⁻¹.

- C-Br bond vibrations observed near 600 cm⁻¹.

-

- Molecular ion peak at m/z ~247 consistent with C7H10BrN3O2.

- Fragmentation patterns correspond to bromopyrazole and ester groups.

Purification and Validation

-

- Column chromatography using ethyl acetate/hexane (1:4) effectively separates impurities.

- TLC monitoring with silica gel plates shows Rf values approximately 0.3–0.5 in ethyl acetate/hexane systems.

HPLC:

- Reverse-phase C18 columns with acetonitrile/water gradients confirm purity >95%.

Summary Table of Preparation Method Parameters

| Parameter | Details |

|---|---|

| Starting Materials | 3-amino-4-bromo-1H-pyrazole, methyl acrylate or methyl propanoate esters |

| Solvents | Ethanol, methanol, dry toluene, 2-propanol, ethyl acetate/hexane |

| Base Catalysts | Sodium hydroxide, potassium carbonate, triethylamine |

| Temperature Range | −20°C to room temperature; up to 65°C for hydrolysis steps |

| Reaction Time | 6–10 hours |

| Purification Techniques | Recrystallization, column chromatography (ethyl acetate/hexane 1:4) |

| Analytical Methods | NMR, IR, MS, TLC, HPLC |

| Typical Yield | Up to 80–85% (optimized conditions) |

| Purity | >95% confirmed by HPLC and TLC |

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The hydroxyl group undergoes substitution with electrophilic reagents:

| Reaction | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Alkylation | Ethylene oxide, base catalysis | 2-(2-Amino-1H-imidazol-1-yl)ethyl ethers | 72–85% | |

| Sulfonation | Sulfonyl chlorides, pyridine | Sulfonate esters | 65–78% |

Mechanism : Base deprotonates the hydroxyl group, enhancing nucleophilicity for attack on electrophiles like ethylene oxide or sulfonyl chlorides.

Esterification and Acylation

The hydroxyl and amino groups react with acylating agents:

Key Data :

-

FTIR confirms ester formation (C=O stretch at 1719 cm<sup>-1</sup>) .

-

<sup>1</sup>H NMR shows acetyl group integration at δ 2.4 ppm (s, 3H) .

Oxidation Reactions

The primary alcohol oxidizes to carboxylic acids under strong conditions:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| KMnO<sub>4</sub> | Acidic, reflux | 2-(2-Amino-1H-imidazol-1-yl)acetic acid | 58% |

Limitation : Over-oxidation may occur, requiring controlled conditions .

Coordination Chemistry

The imidazole nitrogen binds metal ions, forming complexes:

| Metal Salt

Scientific Research Applications

Methyl 3-(3-amino-4-bromo-1h-pyrazol-1-yl)propanoate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

Medicine: Explored for its potential use in drug development, particularly as inhibitors of specific enzymes or receptors.

Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-(3-amino-4-bromo-1h-pyrazol-1-yl)propanoate depends on its specific application. In biological systems, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The presence of the amino and bromine groups can enhance its binding affinity and specificity for certain targets. The exact pathways involved can vary depending on the specific biological context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects: Bromo vs. Chloro Analogues

Methyl 3-(3-Amino-4-Chloro-1H-Pyrazol-1-yl)Propanoate (CAS: 1343276-24-3)

- Molecular Formula : C7H10ClN3O2

- Molecular Weight : ~203.63 g/mol

- Key Differences: The bromine atom in the target compound is replaced with chlorine, reducing molecular weight by ~44.5 g/mol.

Methyl 3-(4-Chloro-1H-Pyrazol-1-yl)-2-Methylpropanoate (CAS: 1005650-86-1)

- Molecular Formula : C8H11ClN2O2

- Molecular Weight : 202.64 g/mol

- Key Differences: Lacks the amino group at position 3 of the pyrazole ring. Features a methyl group on the propanoate chain, increasing hydrophobicity .

4-Bromo-2-(4'-Chlorophenyl)-1,5-Dimethyl-1,2-Dihydro-3H-Pyrazol-3-One

- Molecular Formula : C12H11BrClN2O

- Molecular Weight : 329.6 g/mol

- Key Differences: Contains a pyrazol-3-one core (ketone group at position 3) instead of an amino-substituted pyrazole. LC/MS data shows m/z 301–305 [M+H]+, indicative of bromine and chlorine isotopic patterns .

4-Bromo-5-(Bromomethyl)-2-(3',5'-Dimethylphenyl)-1-Methyl-1,2-Dihydro-3H-Pyrazol-3-One

Spectroscopic and Analytical Data Comparison

- Ester vs. Sulfonamide : The target’s ester group (C=O ~1700 cm⁻¹) differs from sulfonamide-containing analogues (e.g., Compound 13, IR: SO₂ at 1219 cm⁻¹) in solubility and biological activity .

Biological Activity

Methyl 3-(3-amino-4-bromo-1H-pyrazol-1-yl)propanoate is a pyrazole derivative that has garnered attention for its potential biological activities. This article explores its biological activity, synthesizing data from various studies, including case studies and research findings.

Chemical Structure and Properties

Chemical Formula: C₇H₁₀BrN₃O₂

Molecular Weight: 248.0772 g/mol

CAS Number: 1248011-74-6

Synonyms: Methyl 2-(3-amino-4-bromo-1H-pyrazol-1-yl)propanoate

The compound features a pyrazole ring substituted with an amino group and a bromine atom, which are significant for its biological activity.

Biological Activity Overview

Research indicates that pyrazole derivatives, including this compound, exhibit a range of biological activities:

-

Anticancer Activity:

- Pyrazole compounds have been studied for their anticancer properties. A study highlighted that certain pyrazole derivatives showed cytotoxic effects against breast cancer cell lines (MCF-7 and MDA-MB-231), with the presence of bromine enhancing activity .

- The compound's structure may contribute to its ability to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

-

Antimicrobial Properties:

- Pyrazole derivatives have demonstrated antimicrobial activity against various pathogens. Research on related compounds indicates that modifications in the pyrazole structure can lead to enhanced antifungal and antibacterial properties . The potential of this compound in this area remains to be fully explored.

-

Enzyme Inhibition:

- Some studies have focused on the inhibition of specific enzymes linked to disease processes. For instance, pyrazole-based compounds have shown inhibitory effects on xanthine oxidase, which is relevant for conditions like gout . The exact mechanism of action for this compound regarding enzyme inhibition warrants further investigation.

Case Study 1: Anticancer Efficacy

In a recent study, a series of pyrazole derivatives were evaluated for their anticancer effects. This compound was included in the screening process due to its structural similarity to known active compounds. The results indicated that this compound exhibited moderate cytotoxicity against certain cancer cell lines, suggesting its potential as a lead compound for further development .

Case Study 2: Antimicrobial Activity

In another investigation, researchers synthesized various pyrazole derivatives and tested them against phytopathogenic fungi. The results showed that modifications in the pyrazole structure could significantly enhance antifungal activity. While specific data on this compound were not detailed, the findings underscore the importance of structure-function relationships in developing effective antimicrobial agents.

Research Findings

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 3-(3-amino-4-bromo-1H-pyrazol-1-yl)propanoate, and how can reaction yields be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions involving brominated pyrazole precursors. For example, brominated pyrazoles (e.g., 4-bromo-1H-pyrazole derivatives) can react with methyl propanoate esters under basic conditions. Optimize yields by controlling temperature (e.g., −20°C to room temperature), solvent polarity (dichloromethane or THF), and stoichiometry of reagents like triethylamine . Purification via column chromatography (ethyl acetate/hexane, 1:4) is effective for isolating intermediates .

Q. How should researchers characterize this compound using spectroscopic techniques?

- Methodological Answer :

- NMR : Look for pyrazole proton signals at δ 7.5–8.5 ppm (aromatic H), methyl ester protons at δ 3.6–3.8 ppm (s, 3H), and propanoate chain signals (δ 2.5–3.2 ppm). The amino group (NH2) may appear as a broad singlet at δ 5.0–6.0 ppm .

- IR : Key peaks include C=O (ester) at ~1700 cm⁻¹, N-H (amine) at ~3400 cm⁻¹, and C-Br at ~600 cm⁻¹ .

- Mass Spectrometry : Confirm molecular ion peaks at m/z ~247 (C7H10BrN3O2) with fragmentation patterns reflecting the bromopyrazole and ester moieties .

Q. What solvent systems are suitable for recrystallization, and how can purity be validated?

- Methodological Answer : Recrystallize from 2-propanol or ethyl acetate/hexane mixtures. Validate purity via HPLC (C18 column, acetonitrile/water gradient) or TLC (silica gel, Rf ~0.3–0.5 in ethyl acetate/hexane). Purity >95% is achievable with iterative recrystallization .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SC-XRD) resolve ambiguities in the compound’s stereoelectronic properties?

- Methodological Answer : Grow crystals via slow evaporation in acetone or dichloromethane. Use SHELX programs (e.g., SHELXL) for refinement. Key parameters: space group (e.g., P1̄), bond lengths (C-Br ~1.9 Å), and torsion angles to confirm the pyrazole-propanoate conformation . For example, analogous pyrazole esters show dihedral angles of 10–15° between the pyrazole ring and ester group .

Q. What strategies address contradictions in spectroscopic vs. computational data (e.g., NMR chemical shifts)?

- Methodological Answer : Compare experimental NMR shifts with DFT-calculated values (B3LYP/6-31G* level). Discrepancies >0.3 ppm may indicate solvent effects or conformational flexibility. For instance, the methyl ester group’s electronic environment can shift predicted vs. observed signals . Use DMSO-d6 or CDCl3 to standardize solvent-dependent shifts.

Q. How does the bromine substituent influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Methodological Answer : The 4-bromo group on the pyrazole enables palladium-catalyzed coupling with boronic acids. Optimize using Pd(PPh3)4 (5 mol%), K2CO3, and dioxane/water (3:1) at 80°C. Monitor via TLC; the bromine’s electronegativity increases oxidative addition efficiency, but steric hindrance may require longer reaction times (24–48 hrs) .

Q. What in silico approaches predict the compound’s bioactivity (e.g., kinase inhibition)?

- Methodological Answer : Perform molecular docking (AutoDock Vina) using protein targets like JAK2 or COX-2 (PDB: 4P7E). The pyrazole’s NH2 group may form hydrogen bonds with catalytic lysine residues, while the bromine enhances hydrophobic interactions. Validate with MD simulations (AMBER) to assess binding stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.